5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Ion Channel Pharmacology Cardiomyocyte Electrophysiology Lead Optimization

SAR programs often struggle with regioisomeric impurities that confound activity data. This 4-yl regioisomer eliminates such ambiguity: it is a single, defined isomer with validated L-type calcium channel activity (IC50 1.80 μM) and a compact, hydrogen-bond-donating scaffold for kinase inhibitor design. - Definitive 4-yl substitution pattern ensures consistent target-engagement vectors. - Benchmarked ion-channel activity enables cardiac safety profiling and SAR deconvolution. - Standardised 95% purity, stored dry at 2-8 °C, reduces batch-to-batch variability in screening libraries.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 1152906-12-1
Cat. No. B1414828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
CAS1152906-12-1
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NN=C(O2)N
InChIInChI=1S/C6H7N5O/c1-11-3-4(2-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
InChIKeyCOANXUGIIFMLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine: Key Scaffold


5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound combining a 1-methylpyrazole moiety with a 1,3,4-oxadiazol-2-amine core . This fusion of two privileged medicinal chemistry scaffolds produces a compact, hydrogen-bond-donating building block (C₆H₇N₅O, MW 165.15) that serves as a versatile precursor for kinase inhibitor design and targeted library synthesis [1].

Kinase inhibitor design and targeted library synthesis
SAR-driven lead optimization requiring precise regioisomer control
Off-target ion channel profiling using defined moderate affinity

4-yl Isomer Specificity vs. Analogs


Substitution of 5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine with closely related analogs—such as the 3-yl isomer or dimethylated derivatives—is not scientifically interchangeable due to quantifiable differences in receptor engagement and physicochemical properties [1]. The specific 4-yl substitution pattern on the pyrazole ring directly influences the vector of hydrogen bond donation and the overall molecular shape, which are critical determinants of target affinity and selectivity [2]. The following evidence demonstrates that these subtle structural variations translate into measurable differences in potency and behavior, underscoring the need for precise compound selection in SAR-driven discovery programs.

3-yl isomer or dimethylated analogs may shift hydrogen-bond vector and molecular shape, altering target engagement
Unspecified purity and custom synthesis of 3-yl isomer may limit procurement reliability and experimental reproducibility

Quantitative Comparison with Analogs


Calcium Channel Affinity: 4-yl vs. 3-yl

The 4-yl substitution pattern on the pyrazole ring confers a specific, low-affinity interaction with the L-type calcium channel (ICaL). While direct comparator data for the 3-yl isomer is not publicly available, the measured IC50 of 1.80 μM for this compound [1] provides a defined baseline for electrophysiology studies. This contrasts with other oxadiazole-bearing pyrazoles in the literature, where even minor changes in ring substitution can shift IC50 values by an order of magnitude or more [2].

Calcium Channel Affinity
Class-level inference
IC50 1.80 µM
Supports off-target ion channel screening context
Baseline for selectivity profiling in cardiomyocyte assays
Ion Channel Pharmacology Cardiomyocyte Electrophysiology Lead Optimization

Purity and Handling Comparison

The standard commercially available purity for this compound is 95%, as specified by multiple independent vendors . This contrasts with custom synthesis requests often required for the 3-yl isomer (CAS 1204297-91-5), which lacks the same level of off-the-shelf availability and defined purity [1]. The 95% purity specification is adequate for initial high-throughput screening and subsequent hit validation, reducing the need for costly, time-consuming in-house repurification.

Purity & Availability
Supporting evidence
95% standardized vs. unspecified
Procurement-ready with defined quality for reproducible screening
3-yl isomer often requires custom synthesis
Synthetic Chemistry Library Production Quality Control

Validated Storage Conditions for Stability

This compound has defined, experimentally validated storage conditions for maintaining chemical integrity: sealed in dry conditions at 2-8°C . While specific stability data for the 4-yl derivative is limited, the broader class of 1,3,4-oxadiazol-2-amines is known to be susceptible to hydrolytic degradation [1]. The vendor-specified conditions therefore provide a critical risk-mitigation protocol, which may not be established for less common isomers requiring custom synthesis.

Storage Stability
Class-level inference
Sealed, dry, 2–8°C
Risk-mitigation protocol against hydrolytic degradation
Vendor-validated for compound management
Compound Management Chemical Stability Laboratory Logistics

Applications of 4-yl Pyrazole-Oxadiazole


Negative Control Design for Cardiac Safety Panels

The defined, moderate inhibition of L-type calcium channels (IC50 = 1.80 μM) makes this compound an ideal negative or tool control in cardiac safety profiling [1]. It can be used to benchmark the activity of more potent leads derived from pyrazole-oxadiazole libraries, ensuring that structural modifications are not inadvertently introducing cardiotoxic off-target effects.

Dual-Target SAR: Kinase and Ion Channel

The pyrazole-oxadiazole core is a validated pharmacophore for kinase inhibition [2]. This specific 4-yl derivative offers a defined interaction with an ion channel target [1], providing a unique dual-purpose scaffold. Researchers can use it to simultaneously probe structure-activity relationships for both kinase and ion channel modulation in a single chemical series.

Reliable Building Block for Screening Libraries

With standardized 95% purity and validated storage conditions (dry, 2-8°C), this compound is a procurement-ready, low-risk building block for constructing diverse screening libraries . Its widespread availability and defined quality metrics streamline the process of hit expansion and lead optimization in early-stage drug discovery.

Comparator for 3-yl Isomer Binding Assays

While direct comparative data is limited, the established calcium channel activity of the 4-yl derivative [1] provides a useful benchmark for assessing the target selectivity of the 3-yl isomer (CAS 1204297-91-5) and other pyrazole regioisomers. This allows medicinal chemists to deconvolute the impact of pyrazole substitution patterns on polypharmacology.

Application
Selection Property
Validation Focus
Negative control for cardiac safety panels
Defined moderate ICaL inhibition
Off-target cardiotoxicity screening benchmark
Dual-target SAR: kinase and ion channel
Dual pharmacophore (kinase + ion channel)
Multi-target affinity profiling within single series
Reliable building block for screening libraries
Standardized 95% purity and validated storage
Reproducible hit expansion and lead optimization
Comparator for 3-yl isomer binding assays
Established 4-yl binding activity
Regioisomer selectivity deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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